5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN5O5/c1-29-15-6-4-12(9-14(15)22)19-24-20(31-26-19)13-5-7-18(28)27(10-13)11-17-23-21(32-25-17)16-3-2-8-30-16/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJDSOGDHNWZIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=NOC(=N4)C5=CC=CO5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one is a novel oxadiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring multiple heterocyclic rings. Its molecular formula is with a molecular weight of approximately 287.25 g/mol. The presence of the furan and oxadiazole moieties contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The compound has been shown to inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action :
-
Case Studies :
- In vitro studies demonstrated that this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .
- A study noted that derivatives similar to this compound showed enhanced activity against resistant cancer strains when combined with other chemotherapeutic agents .
Antimicrobial Activity
The antimicrobial properties of the compound are also noteworthy:
- Bacterial Inhibition :
- The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- A study indicated that furan-containing compounds, like this one, often exhibit broad-spectrum antibacterial activity due to their ability to disrupt bacterial cell membranes .
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives is well-documented:
- Mechanism :
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The specific structure of this compound enhances its interaction with biological targets, making it a candidate for developing new antibiotics or antifungal agents. Studies have shown that oxadiazoles can disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial cell death .
Anti-inflammatory and Analgesic Properties
The compound's structural features suggest potential anti-inflammatory effects. Oxadiazoles are known to modulate inflammatory pathways, and derivatives similar to this compound have been studied for their ability to reduce inflammation in various animal models. For instance, a related oxadiazole compound demonstrated significant reduction in edema and pain response in induced models of inflammation .
Cancer Research
Compounds with oxadiazole rings have been investigated for their anticancer properties. The unique electronic properties of the 1,2,4-oxadiazole scaffold allow for selective targeting of cancer cells while sparing normal cells. Preliminary studies suggest that this compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
Agricultural Sciences
Pesticidal Activity
The increasing resistance of pests to conventional pesticides has led to the exploration of novel compounds such as this one. Its chemical structure suggests potential efficacy against various agricultural pests. Studies have indicated that oxadiazole derivatives can act as effective insecticides or fungicides due to their ability to disrupt metabolic processes in target organisms .
Herbicide Development
Research into the herbicidal properties of similar compounds has shown promising results. The application of oxadiazole-based herbicides has been linked to effective weed control with reduced environmental impact compared to traditional herbicides. This compound may serve as a lead structure for the development of new herbicides that are both effective and environmentally friendly .
Material Sciences
Polymer Chemistry
The unique properties of this compound make it suitable for applications in polymer chemistry. Its ability to form stable bonds could be utilized in creating advanced materials with specific thermal and mechanical properties. Research is ongoing into the incorporation of oxadiazole derivatives into polymer matrices to enhance their performance in various applications such as coatings and composites .
Nanotechnology
In nanotechnology, the compound's potential for functionalization of nanoparticles is being explored. The presence of multiple reactive sites allows for the attachment of various functional groups, which can tailor nanoparticles for specific applications in drug delivery systems or biosensors .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Oxadiazole Moieties
2.1.1 BI 665915 (Oxadiazole-containing FLAP Inhibitor)
- Structure : Contains a central pyrazole ring with oxadiazole and pyrimidine substituents.
- Key Features :
- Comparison :
- The target compound lacks a pyrimidine group but incorporates a furan ring, which may alter target selectivity.
- Both compounds leverage oxadiazoles for potency, but the methoxy-fluorophenyl group in the target compound could improve metabolic stability compared to BI 665915’s pyrimidine substituent.
2.1.2 EP 1 926 722 B1 Derivatives (Triazole/Oxadiazole Hybrids)
- Structure : Triazole-linked pyridines with trifluoromethyl groups.
- Key Features :
- The pyridin-2(1H)-one core may offer better hydrogen-bonding capacity than triazole-based scaffolds.
Fluorinated Aryl Compounds
2.2.1 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Structure: Chromenone core with fluorophenyl and thiazole substituents.
- Key Features :
- Comparison: The target compound’s dual oxadiazole design may confer broader target engagement compared to the chromenone-thiazole hybrid. Fluorine placement (para-methoxy vs. meta-fluoro) influences electronic effects on aryl rings.
Pharmacokinetic and Physicochemical Comparison
| Parameter | Target Compound | BI 665915 | EP 1 926 722 B1 Derivative |
|---|---|---|---|
| Molecular Weight | ~480 g/mol (estimated) | ~500 g/mol | ~450 g/mol |
| LogP (Predicted) | 3.2–3.8 | 3.5–4.0 | 4.1–4.5 |
| Aqueous Solubility | Moderate (methoxy enhances) | Low (pyrimidine reduces) | Very low (CF₃ dominates) |
| Metabolic Stability | High (fluorine/methoxy) | Moderate | Low (susceptible to oxidation) |
| Key Functional Groups | Dual oxadiazole, furan | Oxadiazole, pyrimidine | Triazole, CF₃ |
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- The 3-fluoro-4-methoxyphenyl group in the target compound balances electron-withdrawing (fluorine) and solubility-enhancing (methoxy) effects, a strategy also observed in BI 665915 .
- Furan’s planar structure may mimic heteroaromatic pharmacophores in kinase inhibitors, akin to thiazole in compounds .
- Synthetic Accessibility :
- Therapeutic Potential: The dual oxadiazole design suggests possible dual-target inhibition (e.g., anti-inflammatory and antiproliferative pathways), though specific target data are lacking.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis of heterocyclic compounds with multiple oxadiazole rings often involves sequential cyclization and coupling reactions. For example, oxadiazole rings can be formed via cyclodehydration of acylthiosemicarbazides under acidic conditions (e.g., POCl₃ or H₂SO₄) . The furan-linked oxadiazole moiety may require Suzuki-Miyaura coupling for aryl-aryl bond formation, as seen in structurally similar compounds . Optimization should focus on solvent selection (e.g., DMF for polar intermediates), temperature control (60–100°C for cyclization), and catalyst screening (e.g., Pd(PPh₃)₄ for coupling reactions) .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry of oxadiazole and pyridinone rings. Compare chemical shifts with analogous fluorophenyl and furan-containing compounds (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve stereoisomers, if present .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) to confirm the molecular formula .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology : Prioritize assays based on structural motifs:
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3-fluoro-4-methoxyphenyl and furan-oxadiazole moieties?
- Methodology :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replace methoxy with ethoxy or halogen) and compare bioactivity .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 or EGFR) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (oxadiazole N/O atoms) and hydrophobic regions (fluorophenyl group) .
Q. How should researchers address contradictions in biological activity data across different studies?
- Methodology :
- Orthogonal Assays : Validate initial results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Purity Reassessment : Re-examine compound purity via DSC (melting point analysis) and 2D-NMR (COSY, HSQC) to rule out impurities or degradation .
- Cell Line Authentication : Confirm cell line identity (STR profiling) to ensure reproducibility .
Q. What strategies can resolve low yields in the final coupling step of the synthesis?
- Methodology :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) to improve cross-coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yields (e.g., 80°C, 30 min, 150 W) .
- Protecting Group Optimization : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions .
Experimental Design & Troubleshooting
Q. What computational tools are recommended for predicting metabolic stability and toxicity?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogP), CYP450 inhibition, and hERG channel liability .
- Metabolite Identification : Perform in silico metabolism (Meteor Nexus) to predict Phase I/II metabolites, focusing on oxadiazole ring oxidation and furan epoxidation .
Q. How can researchers optimize solubility for in vivo studies without altering bioactivity?
- Methodology :
- Prodrug Design : Introduce phosphate or ester groups at the pyridinone oxygen to enhance aqueous solubility .
- Formulation Strategies : Use cyclodextrin complexes (e.g., HP-β-CD) or nanoemulsions to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
